![molecular formula C17H19ClN2OS B5730634 N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea, commonly known as CEC, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of CEC is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CEC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CEC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CEC has also been shown to have antioxidant properties, reducing oxidative stress and lipid peroxidation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, CEC has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health.
Direcciones Futuras
There are several future directions for research on CEC. One area of interest is the development of CEC-based radioprotective agents for use in cancer therapy. Another area of interest is the investigation of CEC as a potential treatment for inflammatory and autoimmune disorders. Further research is also needed to fully understand the mechanism of action of CEC and to determine its potential effects on human health.
Conclusion
In conclusion, CEC is a chemical compound with potential applications in various scientific research fields. Its unique properties, including anti-inflammatory, antioxidant, and antitumor properties, make it an attractive target for further research. While more research is needed to fully understand the mechanism of action of CEC and its potential effects on human health, it holds promise as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of CEC involves the reaction of 3-chlorobenzyl chloride with 4-ethoxyaniline in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ammonium thiocyanate to yield CEC. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
CEC has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and toxicology. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CEC has also been investigated for its potential use as a radioprotective agent in cancer therapy.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(4-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-21-16-8-6-15(7-9-16)20-17(22)19-11-10-13-4-3-5-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKMTOFWJZUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

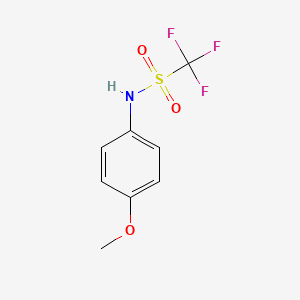
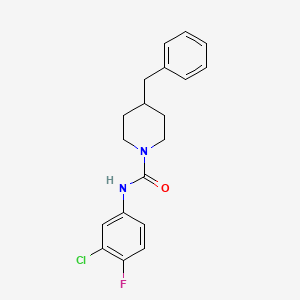
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)
![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
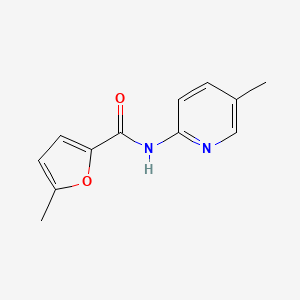

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
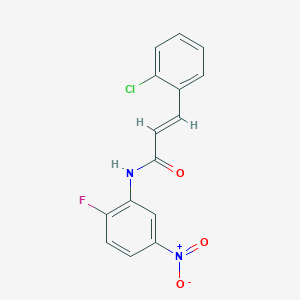
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
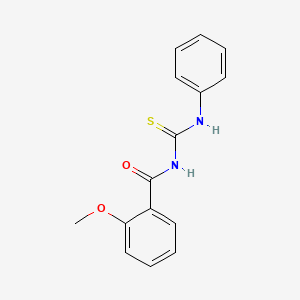
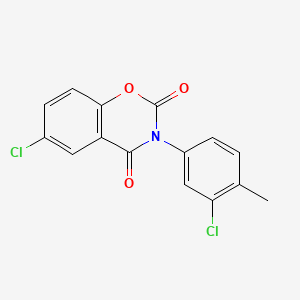

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)